molecular formula C10H10F3NO5S B6351615 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% CAS No. 1301739-37-6

4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%

Cat. No. B6351615
CAS RN: 1301739-37-6
M. Wt: 313.25 g/mol
InChI Key: IJSBSQIMNYNGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide (4-CNTEBS) is a novel sulfonamide compound that has been studied for its potential applications in scientific research. It is an organic compound with a molecular formula of C10H9F3NO3S and a molecular weight of 279.22 g/mol. 4-CNTEBS has been found to have a number of properties that make it attractive for laboratory use, including its high solubility in water and its stability in both acidic and basic conditions.

Scientific Research Applications

4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and stearoyl-CoA desaturase. In addition, 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has been found to exhibit anti-inflammatory and immunosuppressive properties in animal models.

Mechanism of Action

The exact mechanism of action of 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% is not yet fully understood. However, it is believed to inhibit the enzyme acetyl-CoA carboxylase by binding to its active site and blocking its catalytic activity. In addition, 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has been shown to inhibit the enzyme stearoyl-CoA desaturase, which is involved in the biosynthesis of fatty acids.
Biochemical and Physiological Effects
In animal studies, 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and decrease the production of pro-inflammatory cytokines. In addition, 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has been found to inhibit the production of cholesterol and triglycerides, as well as reduce the risk of atherosclerosis.

Advantages and Limitations for Lab Experiments

4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% has a number of advantages for use in laboratory experiments. It is highly soluble in water and is stable in both acidic and basic conditions. In addition, it is relatively non-toxic and has low mammalian toxicity. However, 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% is not suitable for use in all experiments, as it is not effective in inhibiting certain enzymes and has limited solubility in organic solvents.

Future Directions

Given the potential of 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% for scientific research, there are a number of future directions that could be explored. These include further research into the mechanism of action of 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%, as well as the development of new synthesis methods for the compound. In addition, further studies could be conducted to explore the potential therapeutic applications of 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%, such as its use as an anti-inflammatory or immunosuppressive agent. Finally, further research could be conducted to explore the potential of 4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% as an inhibitor of other enzymes involved in the biosynthesis of fatty acids.

Synthesis Methods

4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97% can be synthesized by reacting 4-hydroxybenzenesulfonamide with trifluoromethoxy ethyl iodide in the presence of sodium carbonate. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

4-[2-(trifluoromethoxy)ethylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO5S/c11-10(12,13)19-6-5-14-20(17,18)8-3-1-7(2-4-8)9(15)16/h1-4,14H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSBSQIMNYNGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCOC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide

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